molecular formula C21H19ClN2O5S B12414017 4-(5-Chloro-2-((4-isopropoxyphenyl)sulfonamido)benzoyl)pyridine 1-oxide

4-(5-Chloro-2-((4-isopropoxyphenyl)sulfonamido)benzoyl)pyridine 1-oxide

Cat. No.: B12414017
M. Wt: 446.9 g/mol
InChI Key: YSCNTJOPTXIIJO-UHFFFAOYSA-N
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Description

MLN3126 is an orally available small molecular compound known for its potent and selective antagonistic activity against the chemokine receptor CCR9. This receptor is crucial for the migration of leukocytes to sites of inflammation, particularly in the gut mucosa. MLN3126 has shown promise in treating inflammatory bowel disease by inhibiting the interaction between CCR9 and its ligand, CCL25 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLN3126 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving chlorination, sulfonation, and amide formation .

Industrial Production Methods

Industrial production of MLN3126 follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The compound is produced in bulk quantities using scalable synthetic routes, followed by rigorous purification processes to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

MLN3126 primarily undergoes reactions typical of small organic molecules, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

MLN3126 has several scientific research applications, including:

Mechanism of Action

MLN3126 exerts its effects by selectively binding to the chemokine receptor CCR9, thereby inhibiting its interaction with the ligand CCL25. This inhibition prevents the migration of leukocytes to sites of inflammation, reducing the inflammatory response. The compound’s action involves blocking calcium mobilization and chemotaxis in CCR9-expressing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MLN3126 stands out due to its high potency and selectivity for CCR9, as well as its oral bioavailability. These properties make it a promising candidate for treating inflammatory conditions with fewer side effects compared to other similar compounds .

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C21H19ClN2O5S/c1-14(2)29-17-4-6-18(7-5-17)30(27,28)23-20-8-3-16(22)13-19(20)21(25)15-9-11-24(26)12-10-15/h3-14,23H,1-2H3

InChI Key

YSCNTJOPTXIIJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]

Origin of Product

United States

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